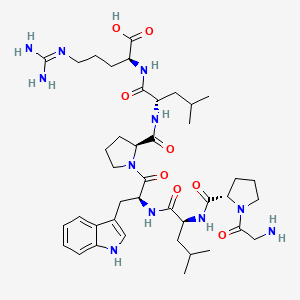
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds, which stabilize their structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues in peptides can be substituted to modify their properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bonds, while substitution can result in peptides with altered sequences and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, peptides are used to study cellular processes, signal transduction, and enzyme-substrate interactions. They can also serve as probes for identifying protein-protein interactions.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide could be investigated for its potential biological activity and therapeutic applications.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food products. They can also be employed in the production of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins, and modulating their activity. This interaction can trigger a cascade of cellular events, leading to the desired biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-arginine: Contains arginine instead of ornithine.
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-lysine: Contains lysine instead of ornithine.
Uniqueness
The uniqueness of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine lies in its specific sequence and the presence of the diaminomethylidene modification on the ornithine residue. This modification could confer unique properties, such as increased stability, altered binding affinity, or enhanced biological activity.
Eigenschaften
CAS-Nummer |
922717-72-4 |
|---|---|
Molekularformel |
C41H63N11O8 |
Molekulargewicht |
838.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H63N11O8/c1-23(2)18-29(35(54)47-28(40(59)60)12-7-15-45-41(43)44)49-38(57)33-14-9-17-52(33)39(58)31(20-25-22-46-27-11-6-5-10-26(25)27)50-36(55)30(19-24(3)4)48-37(56)32-13-8-16-51(32)34(53)21-42/h5-6,10-11,22-24,28-33,46H,7-9,12-21,42H2,1-4H3,(H,47,54)(H,48,56)(H,49,57)(H,50,55)(H,59,60)(H4,43,44,45)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
JREGBOODHQWMRX-FSJACQRISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


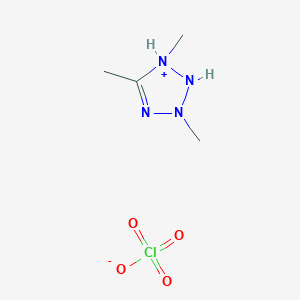
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

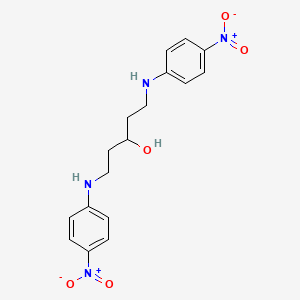
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
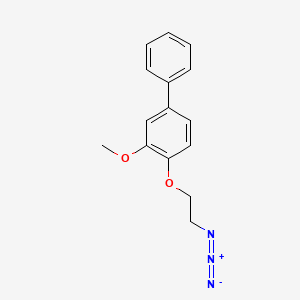
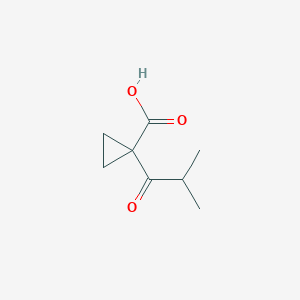
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
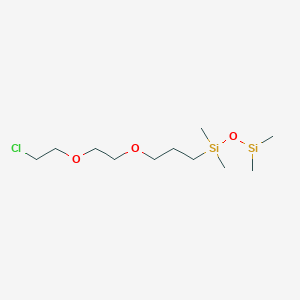


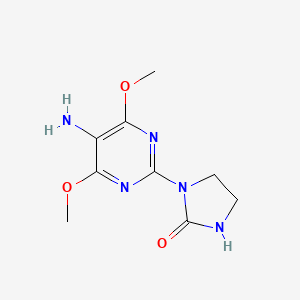
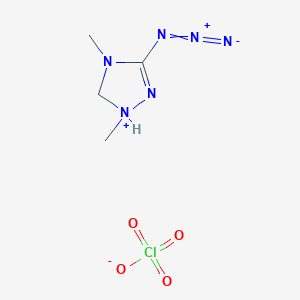
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
